methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Overview
Description
Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is an organic compound that belongs to the indole family
Mechanism of Action
Target of Action
Similar compounds such as 5-((5-bromo-1h-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione (gq-238) have shown promising antiparasitic activity against the worm adult of the schistosoma mansoni and the protozoan trypanosoma cruzi .
Mode of Action
It’s worth noting that similar compounds have been synthesized and characterized for their multifaceted applications, including anti-corrosion, antimicrobial, and antioxidant properties .
Biochemical Pathways
Related compounds have been found to exhibit certain antiviral properties, impeding the movement of tobacco mosaic virus (tmv) .
Result of Action
Similar compounds have shown a substantial decrement in corrosion rates with ascending concentrations of the organic compound . They have also outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .
Action Environment
It’s worth noting that similar compounds have shown high thermal stability .
Preparation Methods
The synthesis of methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate typically involves the reaction of 5-bromoindole-3-carboxaldehyde with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating bacterial infections and other diseases.
Industry: The compound’s anti-corrosive properties make it useful in industrial applications as a corrosion inhibitor
Comparison with Similar Compounds
Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromoindole: A simpler indole derivative used as an intermediate in organic synthesis. The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and oxoacetate groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPHYKMALRMWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429008 | |
Record name | methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163160-56-3 | |
Record name | Methyl 5-bromo-α-oxo-1H-indole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163160-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.